Epipodophyllotoxin

Übersicht

Beschreibung

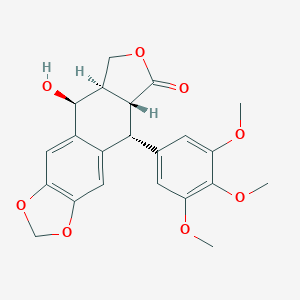

Epipodophyllotoxin ist eine natürlich vorkommende Verbindung, die in den Wurzeln der amerikanischen Mayapple-Pflanze (Podophyllum peltatum) gefunden wird . Es ist ein Derivat von Podophyllotoxin und bekannt für seine signifikanten Antikrebs-Eigenschaften. This compound und seine Derivate, wie Etoposide und Teniposid, werden in der Krebstherapie eingesetzt, da sie die Topoisomerase II hemmen, ein Enzym, das für die DNA-Replikation entscheidend ist .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Epipodophyllotoxin kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Epimerisierung von Podophyllotoxin an der C7-Position, was seine inhibitorische Aktivität gegenüber der DNA-Topoisomerase II erhöht . Eine andere Methode umfasst die Reduktion von Podophyllotoxin-Derivaten mittels katalytischer Hydrogenolyse zur Bildung von this compound .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet oft die Extraktion von Podophyllotoxin aus den Wurzeln und Rhizomen von Podophyllum-Arten, gefolgt von einer chemischen Modifikation zur Herstellung von this compound . Der Prozess umfasst in der Regel Schritte wie Extraktion, Reinigung und chemische Umwandlung unter kontrollierten Bedingungen.

Analyse Chemischer Reaktionen

Chemical Reactions and Modifications

- Synthesis of Derivatives Researchers have designed and synthesized numerous epipodophyllotoxin derivatives to enhance their biological activity and specificity .

- Glycosylation A synthesis technique involves direct condensation of 4'-demethylated podophyllotoxin with a catalyst at low temperatures to produce 4'-demethylated podophyllotoxin-4-(2,3-two-0-chloracetyl-4, the 6-0-ethylidene)-β-D-glucopyranoside .

- रिएक्शन with Chloroacetonitrile The Ritter reaction of chloroacetonitrile with 4'-O-demethylthis compound yields 4-chloroacetamido-4-deoxy-4′-demethylthis compound .

- Piperazine Linkers Mono- and bis-epipodophyllotoxins are synthesized using piperazine linkers to optimize topoisomerase II poisoning and cell growth inhibition .

- N-Mustard Hybrid Compounds this compound can be modified by linking it with N-mustard anticancer drug motifs directly or via a piperazine linker .

- Alkylation Introduction of alkyl substituents to the hydroxyl groups in positions 4' and 7 produces derivatives with antitumor activity .

Biological Activity and Testing

- Topoisomerase II Inhibition this compound derivatives have demonstrated strong evidence of targeting topoisomerase II, with some bis-epipodophyllotoxins being more potent than etoposide .

- Cell Growth Inhibition Modified epipodophyllotoxins have shown excellent cell growth inhibition and act as topoisomerase IIα inhibitors . Molecules interacting with two binding sites on DNA exhibit stronger DNA interaction and slower dissociation rates .

- Structure-Activity Relationship Research indicates an optimum chain length is needed for bis-epipodophyllotoxins to achieve bisintercalation in the DNA within the topoisomerase IIβ-DNA ternary structure .

- Antitumor Activity Etoposide, a derivative of this compound, exhibits antitumor activity by inhibiting DNA synthesis through a complex with topoisomerase II .

Selectivity and Cytotoxicity

Bis-epipodophyllotoxins, designed to achieve bisintercalation, display excellent cell growth inhibition and are strong topoisomerase IIα inhibitors . The potential for stronger DNA binding is based on the different intercalation sites contributing equally and independently to the free energy .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Epipodophyllotoxin derivatives such as etoposide and teniposide are widely used in chemotherapy regimens for various cancers, including:

- Lung Cancer : Etoposide is particularly effective against small cell lung cancer (SCLC) and is often used in combination with other cytotoxic agents to enhance therapeutic efficacy .

- Lymphomas : Both etoposide and teniposide have shown effectiveness in treating lymphomas, especially when combined with agents like cyclophosphamide and doxorubicin .

- Leukemias : These derivatives are also employed in regimens for acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL) due to their ability to induce remission in resistant forms of these diseases .

Combination Therapies

Research indicates that combining this compound derivatives with other drugs can enhance their anticancer effects. For instance:

- Chalcone Derivatives : Recent studies have shown that hybrids of this compound with chalcone structures exhibit improved potency against cancer cell lines by targeting multiple cellular pathways .

- Synergistic Drug Combinations : Investigations into combinations with FDA-approved drugs have identified synergistic effects that may improve treatment outcomes for conditions such as Chagas disease .

Case Study 1: Etoposide in Lung Cancer

A clinical trial involving patients with advanced small cell lung cancer demonstrated that etoposide combined with platinum-based chemotherapy significantly improved survival rates compared to historical controls. The study emphasized the role of etoposide in inducing DNA damage leading to apoptosis in cancer cells .

Case Study 2: Secondary Leukemia Risk

A retrospective study analyzed patients treated with epipodophyllotoxins for childhood cancers, revealing a cumulative risk of secondary leukemia at 0.5% over five years post-treatment. The study highlighted chromosomal translocations associated with this compound exposure, underscoring the need for careful monitoring during treatment .

Emerging Research Directions

Recent advances have focused on developing novel derivatives of this compound to overcome drug resistance and enhance specificity. These include:

- Hybrid Molecules : The synthesis of new compounds that combine the this compound structure with other pharmacophores is being explored to create more effective anticancer agents .

- Mechanism Elucidation : Ongoing studies aim to further elucidate the precise mechanisms by which epipodophyllotoxins induce cytotoxicity, including their interactions with various cellular targets beyond topoisomerase II .

Wirkmechanismus

Epipodophyllotoxin exerts its effects by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and cell division . By stabilizing the temporary breaks in DNA caused by topoisomerase II, this compound prevents the repair of these breaks, leading to cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making this compound and its derivatives potent anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Podophyllotoxin: The parent compound from which epipodophyllotoxin is derived.

Etoposide: A semi-synthetic derivative of this compound used in cancer treatment.

Teniposide: Another derivative with similar anticancer properties.

Uniqueness: this compound is unique due to its specific mechanism of action involving topoisomerase II inhibition. While podophyllotoxin also has anticancer properties, this compound and its derivatives are more potent and have better selectivity for cancer cells . The structural modifications in this compound enhance its bioactivity and reduce side effects compared to its parent compound .

Biologische Aktivität

Epipodophyllotoxin is a significant compound derived from the plant genus Podophyllum, primarily known for its potent anticancer properties. It serves as a precursor for several clinically utilized drugs, including etoposide and teniposide, which are employed in the treatment of various malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and recent research findings.

This compound exerts its biological effects primarily through the inhibition of topoisomerase II , an essential enzyme involved in DNA replication and repair. The compound stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks during the S phase of the cell cycle. This action results in cell cycle arrest and ultimately induces apoptosis in cancer cells .

Key Mechanisms:

- Inhibition of Topoisomerase II : this compound derivatives bind to topoisomerase II, preventing the religation of DNA strands after they have been cleaved, which is crucial for DNA replication .

- Tubulin Polymerization Inhibition : While this compound primarily targets topoisomerase II, it also affects tubulin polymerization, contributing to its antiproliferative effects .

Anticancer Activity

This compound and its derivatives have demonstrated significant activity against various cancer types, including:

- Acute Lymphoblastic Leukemia (ALL)

- Non-Hodgkin Lymphoma (NHL)

- Small Cell Lung Cancer

- Testicular Cancer

The efficacy of this compound is particularly notable in drug-resistant cancer cells, highlighting its potential in overcoming multidrug resistance (MDR) mechanisms .

Table 1: Efficacy of this compound Derivatives

| Drug | Target Cancer Types | IC50 (nM) |

|---|---|---|

| Etoposide | Testicular, Small Cell Lung | 2.15 - 19 |

| Teniposide | Acute Lymphoblastic Leukemia | 4.71 - >50 |

| Podophyllotoxin-Glycine Hybrid | A549, MCF-7, HepG2 | 9.5 - 132.6 |

Case Study: this compound-related Acute Myeloid Leukemia (AML)

A retrospective study analyzed 35 cases of AML related to this compound treatment in patients previously diagnosed with ALL or NHL. The study found that:

- The incidence was notably higher among those treated with higher cumulative doses.

- Most cases were diagnosed within 73 months post-treatment.

- The predominant karyotypic feature was translocations at 11q23 .

This highlights a critical aspect of using this compound; while it is effective against certain cancers, it also poses a risk for secondary malignancies.

Recent Advances in Research

Recent studies have focused on developing novel hybrids of this compound to enhance its anticancer efficacy while reducing toxicity. For example:

- This compound-Acridine Hybrids : These compounds have shown improved inhibitory activity against topoisomerase II compared to traditional derivatives like etoposide .

- Podophyllotoxin Derivatives : New derivatives exhibit enhanced potency against various cancer cell lines with IC50 values significantly lower than that of standard treatments .

Table 2: Recent Hybrid Compounds and Their Activities

| Compound | Mechanism | IC50 (nM) |

|---|---|---|

| This compound-Acridine Hybrid | Topoisomerase II Targeting | 10 - 100 |

| Podophyllotoxin-Glycine Hybrid | Induces Apoptosis | 9.5 - 132.6 |

Eigenschaften

IUPAC Name |

(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-LGWHJFRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859440 | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4375-07-9 | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Epipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.